Antifungal agent 28
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Overview
Description
Antifungal agent 28 is a compound known for its potent antifungal properties. It is used to treat various fungal infections by inhibiting the growth and proliferation of fungi. This compound is particularly effective against a wide range of fungal pathogens, making it a valuable tool in both clinical and agricultural settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 28 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by functionalization steps where specific functional groups are introduced to enhance the antifungal activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Antifungal agent 28 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles like halides or electrophiles like alkylating agents under various solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Antifungal agent 28 has a broad spectrum of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in the study of fungal biology and the development of new antifungal therapies.
Medicine: Used in clinical trials to evaluate its efficacy and safety in treating fungal infections.
Industry: Applied in agriculture to protect crops from fungal pathogens and in the development of antifungal coatings and materials.
Mechanism of Action
The mechanism of action of Antifungal agent 28 involves the inhibition of key enzymes involved in fungal cell wall synthesis. It targets molecular pathways that are essential for the growth and survival of fungi, leading to cell lysis and death. The compound binds to specific proteins and disrupts their function, thereby preventing the formation of critical cellular components.
Comparison with Similar Compounds
Antifungal agent 28 is unique in its broad-spectrum activity and low toxicity compared to other antifungal agents. Similar compounds include:
Azoles: Such as fluconazole and itraconazole, which inhibit ergosterol synthesis.
Polyenes: Such as amphotericin B, which binds to ergosterol and disrupts cell membrane integrity.
Echinocandins: Such as caspofungin, which inhibit β-glucan synthesis in the fungal cell wall.
This compound stands out due to its unique mechanism of action and its effectiveness against resistant fungal strains.
Properties
Molecular Formula |
C22H29N5OS |
---|---|
Molecular Weight |
411.6 g/mol |
IUPAC Name |
(1R,2S)-2-N-[5-[2-(4-tert-butylphenyl)-4-methyl-1,3-thiazol-5-yl]-1,3,4-oxadiazol-2-yl]cyclohexane-1,2-diamine |
InChI |
InChI=1S/C22H29N5OS/c1-13-18(19-26-27-21(28-19)25-17-8-6-5-7-16(17)23)29-20(24-13)14-9-11-15(12-10-14)22(2,3)4/h9-12,16-17H,5-8,23H2,1-4H3,(H,25,27)/t16-,17+/m1/s1 |
InChI Key |
QQJTWYXHXZQIOH-SJORKVTESA-N |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(C)(C)C)C3=NN=C(O3)N[C@H]4CCCC[C@H]4N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(C)(C)C)C3=NN=C(O3)NC4CCCCC4N |
Origin of Product |
United States |
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